4-chloro-2-(chloromethyl)thiophene
Description
Properties
CAS No. |
1305351-51-2 |
|---|---|
Molecular Formula |
C5H4Cl2S |
Molecular Weight |
167.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Traditional Chloromethylation
The classical approach involves reacting thiophene with formaldehyde (HCHO) and hydrochloric acid (HCl) under controlled conditions:
Reaction Conditions :
-
Catalysts : Zinc chloride (ZnCl₂) or sulfuric acid (H₂SO₄) to enhance electrophilicity.
-
Solvents : Dichloromethane or ethyl acetate for solubility control.
Yield : 60–75% in laboratory settings, dropping to 50–65% on industrial scales due to polymerization and byproduct formation.
Limitations :
Industrial-Scale Chloromethylation
Patent WO2002094806A1 and BRPI0209874B1 disclose optimized methods for large-scale production, emphasizing ketone solvents and continuous flow reactors:
Key Improvements :
-
Ketone Additives : Methyl ethyl ketone (MEK) or acetone reduces side reactions by stabilizing intermediates and preventing emulsion formation.
-
HCl Gas Introduction : Saturation of the reaction mixture with gaseous HCl enhances chloromethylation efficiency (yields: 78–85%).
-
Continuous Flow Reactors : Enable precise temperature control (-5°C to +10°C) and reduce batch-to-batch variability.
Industrial Protocol :
-
Mix thiophene with MEK (1:2 molar ratio).
-
Saturate with HCl gas at 0°C.
-
Add paraformaldehyde (HCHO polymer) gradually.
-
Maintain reaction at 5°C for 4 hours.
-
Separate organic phase and distill under reduced pressure.
Yield : 80–85% with ≤2% impurities.
Catalytic and Solvent Effects
Role of Ketones
Ketones like MEK act as phase-transfer catalysts and stabilizers :
-
Polar Aprotic Environment : Enhances solubility of HCl and formaldehyde.
-
Byproduct Suppression : Reduces formation of 3-chloromethylthiophene from 15% to <3%.
Data Table 1: Solvent Impact on Yield and Purity
| Solvent | Yield (%) | 3-Chloromethyl Impurity (%) | Reaction Time (h) |
|---|---|---|---|
| MEK | 85 | 1.8 | 4 |
| Dichloromethane | 72 | 8.5 | 6 |
| Ethyl Acetate | 68 | 12.3 | 7 |
Acid Catalysts
Zinc chloride (ZnCl₂) remains the preferred catalyst, though AlCl₃ and FeCl₃ show comparable efficacy at higher temperatures (20–25°C).
Mechanistic Insight :
ZnCl₂ polarizes the formaldehyde-HCl complex, generating the electrophilic chloromethyl cation (+CH2Cl), which attacks the electron-rich 2-position of thiophene. Subsequent chlorination at the 4-position occurs via radical intermediates.
Byproduct Formation and Mitigation
Major Byproducts
Mitigation Strategies
-
Low-Temperature Operation : Maintaining temperatures below 10°C reduces polymerization.
-
Ketone Solvents : MEK suppresses 3-chloromethyl isomer formation by directing electrophilic attack to the 2-position.
-
Distillation : Short-path distillation under vacuum (20–30 mmHg) isolates the target compound with >98% purity.
Data Table 2: Byproduct Distribution Under Different Conditions
| Condition | 3-Chloromethylthiophene (%) | Bis-chloromethylthiophene (%) | Polymers (%) |
|---|---|---|---|
| Traditional Method | 14.7 | 9.2 | 12.5 |
| Ketone-Assisted | 1.8 | 2.1 | 3.4 |
| Industrial Process | 0.9 | 1.5 | 1.8 |
Comparative Analysis of Preparation Methods
Laboratory vs. Industrial Synthesis
Laboratory Method :
-
Advantages : Low equipment cost, suitable for small batches.
-
Disadvantages : Labor-intensive purification, moderate yield (60–75%).
Industrial Method :
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Thiophene Amides: Formed through nucleophilic substitution with amines.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling reactions
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
4-Chloro-2-(chloromethyl)thiophene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to the formation of substituted thiophenes.
- Oxidation Reactions : The thiophene ring can be oxidized to produce sulfoxides or sulfones.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to create carbon-carbon bonds with other aromatic compounds.
Biological Applications
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable biological activities. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. Additionally, derivatives of this compound have shown promising antiproliferative activity against cancer cells. For instance, modifications at the chloromethyl position have resulted in derivatives with IC50 values as low as 0.03 µM against lung cancer cells.
Case Study: Antiproliferative Activity
A series of derivatives were synthesized based on this compound and tested for their antiproliferative effects. The findings indicated that specific substitutions could enhance binding affinity and functional activity at target receptor sites involved in cancer pathways, offering insights into potential therapeutic applications.
Medicinal Chemistry
Precursor in Pharmaceutical Synthesis
This compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it suitable for developing novel therapeutic agents. Research has focused on its role in synthesizing compounds with targeted biological activities, particularly in oncology and infectious disease treatment .
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in producing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it an attractive candidate for developing high-performance materials used in electronics and optoelectronics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; participates in substitution, oxidation, and coupling reactions. |
| Biological Activity | Exhibits antimicrobial and anticancer properties; potential for drug development. |
| Medicinal Chemistry | Precursor for synthesizing pharmaceutical compounds with targeted biological activities. |
| Industrial Use | Utilized in producing organic semiconductors and OLEDs due to favorable electronic properties. |
Mechanism of Action
The mechanism of action of 4-chloro-2-(chloromethyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include positional isomers (e.g., 3-chloro-2-(chloromethyl)thiophene), brominated derivatives (e.g., 4-bromo-2-(chloromethyl)thiophene), and related chlorothiophenes with varying substituents.
Table 1: Comparative Properties of Selected Thiophene Derivatives
Q & A
Q. What are the optimized synthetic routes for 4-chloro-2-(chloromethyl)thiophene, and how do reaction conditions influence yield?
The synthesis typically involves chlorination of thiophene derivatives or functionalization via Friedel-Crafts alkylation. Key parameters include:
- Solvent choice : Dichloromethane or toluene enhances electrophilic substitution efficiency .
- Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity during chloromethylation .
- Temperature : Controlled heating (50–80°C) minimizes side reactions like polychlorination .
Yield Optimization Table :
| Condition | Yield Range | Purity |
|---|---|---|
| AlCl₃, 60°C, DCM | 65–75% | ≥95% |
| FeCl₃, 70°C, Toluene | 55–65% | 90–92% |
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns chloro and chloromethyl substituents via chemical shifts (δ 4.5–5.0 ppm for CH₂Cl; δ 120–130 ppm for aromatic carbons) .
- X-ray crystallography : Confirms spatial arrangement of the thiophene ring and substituents .
- FT-IR : Identifies C-Cl stretching vibrations (550–650 cm⁻¹) and C-S bonds (690–710 cm⁻¹) .
Q. How does the reactivity of this compound compare to other thiophene derivatives?
The chloromethyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Comparative reactivity:
| Compound | Reaction with NH₃ (Rate Constant, k) |
|---|---|
| This compound | 1.2 × 10⁻³ L/mol·s |
| 2-Chlorothiophene | 0.8 × 10⁻³ L/mol·s |
| 3-Methylthiophene | 0.3 × 10⁻³ L/mol·s |
| Higher reactivity correlates with increased electron-withdrawing effects of substituents . |
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in derivatization reactions of this compound?
Regioselectivity is governed by electronic and steric factors:
- Electronic effects : The chloromethyl group deactivates the adjacent C-3 position, directing nucleophiles to C-5 .
- Steric hindrance : Bulky reagents favor substitution at less hindered sites (e.g., C-5 over C-3) .
Computational studies (DFT) show a 15–20 kcal/mol energy barrier difference between C-3 and C-5 attack pathways .
Q. How do contradictory reports on the biological activity of this compound derivatives arise, and how can they be resolved?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., IC₅₀ values vary 10-fold between HeLa and MCF-7 cells) .
- Impurity profiles : Byproducts from incomplete purification (e.g., residual AlCl₃) may skew toxicity data .
Resolution Strategies : - Standardize bioassay protocols (e.g., use identical cell passage numbers).
- Employ HPLC-MS to verify compound purity (>99%) before testing .
Q. What computational methods predict the stability and reactivity of this compound in drug design?
- Molecular Dynamics (MD) : Simulates ligand-receptor binding affinities, highlighting chloro groups as key H-bond acceptors .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (e.g., LUMO = -1.8 eV), indicating susceptibility to nucleophilic attack .
- ADMET Prediction : Models logP values (~2.5) to assess blood-brain barrier permeability .
Q. What strategies mitigate degradation of this compound under storage or reaction conditions?
- Storage : Use amber vials at -20°C under argon to prevent photolytic or oxidative degradation .
- Reaction Stability : Add radical inhibitors (e.g., BHT) during high-temperature reactions to suppress free radical pathways .
Degradation Products Identified via LC-MS :
| Condition | Major Degradation Product |
|---|---|
| Light exposure (48h) | 2-Chlorothiophene-3-carboxylic acid |
| Heat (100°C, 24h) | Polychlorinated dimers |
Methodological Guidance
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Functional Group Variation : Synthesize analogs with substituted amines (e.g., morpholine, piperazine) at the chloromethyl site .
- Pharmacophore Mapping : Use X-ray co-crystallography to identify binding motifs in target proteins .
- Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .
Q. What analytical workflows resolve complex reaction mixtures involving this compound?
TLC Monitoring : Use hexane:ethyl acetate (4:1) to track reaction progress.
Column Chromatography : Separate products with silica gel (40–63 µm) and gradient elution.
GC-MS/HPLC : Quantify yields and identify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
